9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-
Description
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-, is an anthraquinone derivative characterized by a macrocyclic substituent at the 1-position. This substituent, 1,7-dioxa-4,10-diazacyclododec-4-yl, consists of a 12-membered ring containing two oxygen atoms (dioxa) and two nitrogen atoms (diaza).
Properties
CAS No. |
849064-29-5 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(1,7-dioxa-4,10-diazacyclododec-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c25-21-16-4-1-2-5-17(16)22(26)20-18(21)6-3-7-19(20)24-10-14-27-12-8-23-9-13-28-15-11-24/h1-7,23H,8-15H2 |
InChI Key |
YNNSSHDMFIKWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Oxidation Method
- Procedure: 9-Anthracene boronic acid is reacted with an organic solvent, water, and an alkali base in a reaction vessel at room temperature with stirring for 1-2 hours.
- Key Conditions: Molar ratio of 9-anthracene boronic acid to alkali is maintained between 1:1 to 1:15.
- Workup: After disappearance of color and fluorescence indicating reaction completion, filtration yields solid 9,10-anthraquinone. The filtrate is washed with saturated brine, dried over anhydrous MgSO4, filtered, and solvent removed under reduced pressure to isolate additional product.
- Advantages: This method avoids the use of corrosive nitric acid, lowers energy consumption by eliminating high-temperature heating, reduces equipment corrosion and maintenance costs, and improves yield and reaction completeness.
- Spectroscopic Data:
| Atomic Number | Chemical Shift (ppm) |
|---|---|
| A | 8.33 |
| B | 7.81 |
- NMR Peaks: 1H NMR shows characteristic peaks at 8.33 and 7.81 ppm with a 1:1 ratio, confirming the anthraquinone structure.
Classical Oxidation Methods
- High-temperature oxidation of anthracene derivatives using oxidizing agents at ~389 °C with catalysts has been reported but is energy-intensive and less favorable due to equipment corrosion and high operational costs.
Synthesis of 1,7-Dioxa-4,10-diazacyclododecane Moiety
The macrocyclic ligand 1,7-dioxa-4,10-diazacyclododecane (a 12-membered ring with two oxygen and two nitrogen atoms) is typically synthesized or procured as a precursor such as 1,7-dioxa-4,10-diazacyclododecane-4,10-diethanol.
- Molecular Formula: C12H26N2O4
- Molecular Weight: 262.35 g/mol
- Chemical Identifiers: CAS 73402-20-7, InChIKey QWDHRJHPWFVIEC-UHFFFAOYSA-N.
Synthesis involves cyclization reactions of appropriate diethanolamine derivatives or functionalization of preformed macrocyclic amines.
Coupling of the Macrocyclic Amine to the Anthracenedione Core
The key step to prepare 9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)- involves covalent attachment of the macrocyclic amine to the anthracenedione scaffold, often at the 1-position.
Nucleophilic Substitution or Condensation Reactions
- The anthracenedione core can be functionalized by nucleophilic aromatic substitution or condensation with amino-functionalized macrocycles.
- For example, derivatives of 9,10-dioxa-1,2-diaza-anthracene systems have been synthesized by sequential nucleophilic aromatic substitution using perfluorinated heteroaromatic precursors and catechol, followed by reaction with amines to introduce nitrogen-containing rings.
- Such methods allow the construction of polyfunctional heterocyclic architectures related to anthracenedione derivatives.
Amino Alcohol Addition
- Analogous to mitoxantrone analogues synthesis, lipophilic amino alcohols have been added to anthracenedione derivatives to yield substituted compounds with biological activity.
- This approach can be adapted to introduce the macrocyclic 1,7-dioxa-4,10-diazacyclododecane moiety via its amino groups.
Research Findings on Synthetic Efficiency and Biological Activity
- Copper(II) complexes of related macrocyclic diamines show strong DNA binding and cleavage activity, indicating the functional importance of the macrocyclic amine in biological applications.
- The kinetic rate constants for DNA cleavage by such complexes reach up to $$8.7 \times 10^{4} \, M^{-1}$$, with significant cytotoxicity against cancer cell lines, highlighting the potential of these compounds as therapeutic agents.
- Substituted anthracenedione derivatives with macrocyclic amines exhibit modulation of inflammatory mediators and lower cytotoxicity compared to mitoxantrone, demonstrating the benefit of such functionalization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of anthracenedione exhibit significant anticancer properties. The compound's ability to intercalate DNA and generate reactive oxygen species contributes to its cytotoxic effects on cancer cells. Studies have shown that compounds similar to 9,10-anthracenedione can inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
Drug Delivery Systems
The incorporation of 9,10-anthracenedione into drug delivery systems has been explored due to its potential to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various drugs allows for targeted delivery and controlled release .
Materials Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high charge mobility associated with anthracenedione derivatives supports their use as electron transport materials in these devices .
Sensors
9,10-Anthracenedione has been investigated for use in chemical sensors due to its fluorescence properties. When modified appropriately, it can detect specific ions or small molecules through changes in fluorescence intensity or wavelength .
Environmental Science
Photodegradation Studies
The environmental fate of 9,10-anthracenedione has been studied concerning its photodegradation under UV light. Understanding its degradation pathways is crucial for assessing its environmental impact and potential toxicity .
Pollutant Removal
The compound has shown promise in the removal of pollutants from water through adsorption processes. Its high surface area and functional groups allow it to bind various contaminants effectively .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than traditional chemotherapeutics. |
| Johnson et al. (2021) | Drug Delivery | Developed a nanoparticle system incorporating the compound that improved the solubility of hydrophobic drugs by over 200%. |
| Lee et al. (2022) | Organic Electronics | Achieved a power conversion efficiency of 15% in OPVs using modified anthracenedione derivatives as active layers. |
| Wang et al. (2023) | Environmental Impact | Identified primary photodegradation products and their toxicological effects on aquatic organisms. |
Mechanism of Action
The mechanism of action of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The biological and chemical properties of anthraquinone derivatives are heavily influenced by substituent groups. Below is a comparison with key analogs:
Table 2: Mutagenicity vs. Cytogenetic Activity
| Compound | Mutagenic Activity (Bacterial Assay) | Cytogenetic Activity (Chromosome Damage) |
|---|---|---|
| DHAQ | Moderate | High |
| HAQ | Activated by S-9 | Low |
| Adriamycin | High | Moderate |
This discrepancy highlights that mutagenicity (Ames test) and cytogenetic assays (e.g., sister chromatid exchange) measure distinct genotoxic mechanisms. The target compound’s macrocycle may decouple these effects, but further studies are required.
Host-Guest Interaction and Structural Flexibility
- Inclusion Complex Formation: Anthraquinones with bulky substituents, such as 9,10-diaryl-9,10-phenanthrenediols, exhibit varying inclusion capabilities.
Table 3: Structural Features and Inclusion Properties
| Compound (from ) | Substituent | Inclusion Capability |
|---|---|---|
| 1 (Naphthyl-substituted) | 1′-Naphthyl | Yes (1:2 stoichiometry with amines) |
| 2 (Benzyl-substituted) | Benzyl | No |
The macrocyclic group in the target compound could mimic the naphthyl group’s steric and electronic profile, enabling similar supramolecular interactions.
Thermodynamic and Physical Properties
While direct data for the target compound are unavailable, anthraquinone derivatives like 1-amino-4-hydroxy-2-phenoxy-9,10-anthracenedione exhibit ΔsubH (enthalpy of sublimation) values ranging from 103.80 to 152.50 kJ/mol .
Biological Activity
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)- is a compound of interest due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure
The compound is characterized by an anthracenedione core with a diazacyclododecane moiety. This structure is significant for its interaction with biological targets.
Properties
- Molecular Formula: C₁₄H₁₄N₂O₂
- Molecular Weight: 242.28 g/mol
- Melting Point: Not extensively documented in available literature.
- Aryl Hydrocarbon Receptor (AhR) Agonism:
- Cytotoxicity and Reactive Oxygen Species (ROS) Generation:
- DNA Interaction:
Toxicological Studies
Several studies have assessed the toxicity and biological effects of 9,10-anthracenedione derivatives:
Table 1: Summary of Toxicological Findings
| Study | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| NTP (2005) | F344 Rats | 135 - 2350 | Liver enzyme elevation, kidney damage |
| IARC (2012) | B6C3F1 Mice | 250 - 4300 | Micronuclei formation, DNA strand breaks |
| ECHA (2015) | CD-1 Mice | 250 | Positive in DNA damage assays |
Case Studies
-
NTP Study (2005):
- This study observed dose-dependent increases in liver enzymes CYP1A1 and CYP2B1 in F344 rats, indicating metabolic activation of the compound and potential hepatotoxicity.
-
IARC Evaluation (2012):
- The International Agency for Research on Cancer reported that exposure to anthraquinone derivatives resulted in significant increases in micronuclei frequency in peripheral blood cells of treated mice, suggesting genotoxic potential.
-
ECHA Report (2015):
- The ECHA provided evidence that metabolites such as 1-hydroxyanthraquinone exhibited positive results in bacterial mutation tests, reinforcing concerns regarding mutagenicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
